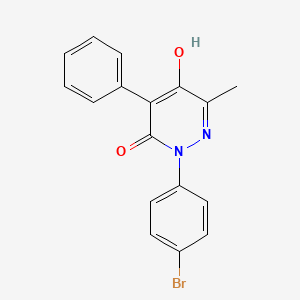

2-(4-Bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one

Description

Chemical Identity and Nomenclature

The systematic IUPAC name of this compound, 2-(4-bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one, reflects its substitution pattern on the pyridazinone ring. The pyridazinone core consists of a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at the 3-position. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 89314-18-1 | |

| Molecular Formula | C₁₇H₁₃BrN₂O₂ | |

| Molecular Weight | 357.201 g/mol | |

| Exact Mass | 356.016 g/mol | |

| Synonyms | Not widely reported; see for variants |

The compound’s structure was confirmed through spectral data and X-ray crystallography in related pyridazinone derivatives, which share analogous substitution patterns. The bromine atom at the para position of the phenyl ring (4-bromophenyl) introduces significant steric and electronic effects, while the hydroxyl group at the 5-position enhances hydrogen-bonding potential.

Historical Context of Pyridazinone Derivatives in Medicinal Chemistry

Pyridazinones have been studied since the mid-20th century, with early research focusing on their synthesis and basic pharmacological properties. The discovery of cardiac stimulant activity in derivatives such as aminophylline (a theophylline derivative) spurred interest in this scaffold. By the 1980s, pyridazinones were recognized for their ability to inhibit phosphodiesterases (PDEs), particularly PDE-III, leading to vasodilation and inotropic effects.

Notable advancements include:

- Anti-inflammatory Agents : Derivatives like 6-phenyl-3(2H)-pyridazinone (CAS 2166-31-6) demonstrated cyclooxygenase (COX) inhibition, paving the way for non-steroidal anti-inflammatory drug (NSAID) analogs.

- Anticancer Research : Brominated pyridazinones, such as 6-bromo-2-phenylpyridazin-3(2H)-one, were explored for their pro-apoptotic effects in leukemia cell lines, attributed to halogen-induced electrophilic reactivity.

- Antimicrobial Applications : Substitutions with electron-withdrawing groups (e.g., chloro, bromo) enhanced activity against Gram-positive bacteria, as seen in 5-(4-chlorophenyl)-2-(phenylmethyl)pyridazin-3-one (CAS 825634-00-2).

The integration of bromine into pyridazinone frameworks, as in the target compound, represents a strategic modification to optimize pharmacokinetic properties and target selectivity.

Structural Significance of Bromophenyl and Hydroxy Substituents

Bromophenyl Group

The 4-bromophenyl substituent at the 2-position of the pyridazinone ring contributes to the compound’s lipophilicity, as evidenced by its calculated LogP value of 3.676. This group also induces steric hindrance, potentially shielding the pyridazinone core from metabolic degradation. Bromine’s electron-withdrawing nature polarizes the aromatic ring, facilitating π-π stacking interactions with biological targets such as enzyme active sites or DNA base pairs. In comparative studies, brominated pyridazinones exhibited superior binding affinities to kinase domains compared to non-halogenated analogs.

Hydroxy Substituent

The hydroxyl group at the 5-position serves dual roles:

- Hydrogen Bonding : It acts as a hydrogen bond donor, enhancing interactions with residues in target proteins. For example, in COX-2 inhibition, hydroxylated pyridazinones form stable hydrogen bonds with Arg120 and Tyr355.

- Acidity and Solubility : With a pKa of approximately 9.5 (estimated from analogous compounds), the hydroxyl group increases water solubility at physiological pH, improving bioavailability.

Methyl and Phenyl Groups

- The methyl group at the 6-position provides steric bulk, potentially reducing rotational freedom and stabilizing bioactive conformations.

- The phenyl group at the 4-position extends the molecule’s aromatic surface area, favoring hydrophobic interactions in binding pockets.

Comparative Structural Analysis

Table 1 contrasts key structural features of the target compound with related pyridazinones:

Properties

CAS No. |

89314-18-1 |

|---|---|

Molecular Formula |

C17H13BrN2O2 |

Molecular Weight |

357.2 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3-one |

InChI |

InChI=1S/C17H13BrN2O2/c1-11-16(21)15(12-5-3-2-4-6-12)17(22)20(19-11)14-9-7-13(18)8-10-14/h2-10,21H,1H3 |

InChI Key |

FGDDDGBTMILECL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C(=C1O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-6-hydroxy-3-methyl-5-phenylpyridazin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a suitable brominated reagent reacts with the pyridazinone intermediate.

Hydroxylation and Methylation: The hydroxy and methyl groups are introduced through specific functionalization reactions, often involving reagents like hydroxylating agents and methylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-Bromophenyl)-6-hydroxy-3-methyl-5-phenylpyridazin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used, such as lithium aluminum hydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(4-Bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one is a pyridazinone derivative that has a bromophenyl group and a hydroxy group at specific positions on the pyridazine ring. The compound features a pyridazinone core, which is known for its diverse biological activities. The molecular formula for this compound is C17H13BrN2O2 .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of substituted phenylacetic acids with hydrazine derivatives, followed by cyclization reactions that form the pyridazinone structure.

Potential Applications

Pyridazinone derivatives, including this compound, have been studied for their biological activity, particularly in relation to cardiovascular diseases and as potential antihypertensive agents. Research indicates that these compounds can exhibit significant activity against various biological targets, including adrenoceptors. For instance, modifications in the phenyl ring can enhance their efficacy in lowering blood pressure compared to standard drugs like hydralazine.

Interaction studies have shown that this compound can bind effectively to various receptors, particularly adrenoceptors. These studies often utilize radioligand binding assays to determine affinity and selectivity towards specific receptor subtypes, providing insights into its mechanism of action and potential therapeutic uses.

Structural Analogs

Several compounds share structural similarities with this compound.

| Compound Name | Unique Features |

|---|---|

| 6-Benzoyl-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one | Contains benzoyl group; exhibits anti-inflammatory properties |

| 5-Hydroxy-6-methyl-4-(4-chlorophenyl)pyridazin-3(2H)-one | Contains chlorophenyl group; known for neuroprotective effects |

| 7-Fluoro-6-methyl-4-(3-methoxyphenyl)pyridazin-3(2H)-one | Contains methoxy substitution; shows antitumor activity |

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-6-hydroxy-3-methyl-5-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally and functionally related pyridazinone derivatives, focusing on substituent effects, biological activities, and synthesis methods.

Table 1: Comparison of Pyridazinone Derivatives

Key Observations:

Substituent Effects on Bioactivity: Halogenated Aromatic Groups: The 4-bromophenyl group in the target compound and related analogs (e.g., ) may enhance receptor binding compared to non-halogenated derivatives (e.g., 4-methylphenyl in ). Bromine’s electron-withdrawing nature could stabilize charge-transfer interactions in receptor pockets. Hydroxy vs. Methoxy/Acetamide Groups: The 5-hydroxy group in the target compound contrasts with methoxybenzyl or acetamide substituents in FPR2 agonists . Methyl vs. Dihydro Modifications: The 6-methyl group in the target compound differs from dihydropyridazinones (e.g., ), which exhibit conformational flexibility but reduced aromaticity.

Synthesis Methods: N-Alkylation: The target compound’s 2-(4-bromophenyl) group could be introduced via methods similar to , where pyridazinones react with halides under basic conditions . Aldol Condensation: Derivatives with benzylidene groups (e.g., ) are synthesized via condensation with aldehydes, a strategy adaptable to the target compound’s phenyl group at position 3.

Research Findings and Implications

- FPR Receptor Targeting: Pyridazinones with 4-bromophenyl and acetamide substituents (e.g., ) demonstrate receptor specificity, implying that the target compound’s hydroxy group could modulate selectivity between FPR1 and FPR2.

- Anti-Inflammatory Potential: The IC50 value of 11.6 μM for 2-(4-methylphenyl)-4,6-dihydropyridazinone suggests that introducing a bromophenyl group (as in the target compound) might enhance potency via improved lipophilicity.

- Synthetic Scalability: Methods in are reproducible for large-scale synthesis, though purification of poly-substituted pyridazinones (e.g., target compound) may require advanced chromatographic techniques.

Biological Activity

2-(4-Bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one, a pyridazinone derivative, has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromophenyl group and various functional groups that may influence its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H16BrN3O, with a molecular weight of 357.201 g/mol. The compound's structure includes:

- A bromophenyl substituent

- A hydroxy group at the 5-position

- A methyl group at the 6-position

- A phenyl group at the 4-position

This combination of substituents is believed to enhance its interaction with biological targets, potentially leading to diverse pharmacological activities.

Antimicrobial Activity

Research indicates that related pyridazinone derivatives exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown activity against various bacterial strains, suggesting that this compound may also possess similar effects.

Antioxidant Properties

The antioxidant activity of pyridazinone derivatives has been explored in several studies. These compounds are known to scavenge free radicals, thereby reducing oxidative stress in biological systems. The hydroxy group in this compound is particularly significant as it may enhance these antioxidant properties.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, influencing various physiological processes such as inflammation and pain response.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridazinone derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Penicillin) | 16 | Staphylococcus aureus |

Study on Antioxidant Activity

Another research article investigated the antioxidant properties of various pyridazinone derivatives using DPPH radical scavenging assays. The study found that compounds with hydroxy groups demonstrated higher scavenging activity.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Control (Ascorbic Acid) | 15 |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(4-bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one?

Answer:

The compound can be synthesized via multi-step reactions, including Claisen–Schmidt condensation and Michael addition . For example:

- Step 1 : React a substituted dihydropyridazinone precursor (e.g., 6-(4-substituted-aryl)-4,5-dihydropyridazin-3(2H)-one) with an appropriate aldehyde derivative in ethanol under basic conditions (e.g., ethanolic sodium ethoxide) .

- Step 2 : Acidic work-up (using concentrated HCl) followed by recrystallization in ethanol yields the final product. Modifications to substituents (e.g., bromophenyl groups) require careful selection of starting materials and reaction conditions to avoid side reactions .

Advanced: How can X-ray crystallography resolve structural ambiguities in pyridazinone derivatives?

Answer:

X-ray crystallography paired with SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemical uncertainties:

- Data Collection : Use single-crystal diffraction at low temperatures (e.g., 110 K) to minimize thermal motion artifacts.

- Refinement : Employ SHELXL to model hydrogen bonding, torsion angles, and substituent orientations. For example, bond angles (e.g., C–C–Br ≈ 109.4°) and torsional deviations in bromophenyl groups can be precisely analyzed .

- Validation : Cross-check with computational geometry optimization (e.g., DFT) to confirm experimental bond lengths and angles .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR to confirm aromatic protons (e.g., 4-bromophenyl protons at δ 7.2–7.8 ppm) and hydroxyl groups (broad singlet at δ 5.5–6.0 ppm).

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyridazinone core .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

Advanced: How can computational methods elucidate reaction mechanisms in pyridazinone synthesis?

Answer:

Density Functional Theory (DFT) and molecular docking are used to:

- Mechanistic Insights : Model transition states in Claisen–Schmidt condensations to predict regioselectivity and energy barriers.

- Electronic Effects : Analyze electron density maps to understand how bromine substituents influence electrophilic substitution patterns .

- Solvent Interactions : Simulate solvent effects (e.g., ethanol) on reaction kinetics using polarizable continuum models (PCM) .

Data Contradiction: How should researchers address discrepancies in reported biological activity data?

Answer:

Discrepancies (e.g., variable IC₅₀ values in enzyme inhibition assays) require:

- Standardization : Ensure consistent assay conditions (pH, temperature, solvent).

- Structural Validation : Confirm compound purity via HPLC and XRD to rule out polymorphic or impurity-driven effects .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Advanced: What strategies optimize regioselectivity in pyridazinone functionalization?

Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the hydroxyl moiety to steer electrophilic substitution toward the 4-phenyl or 6-methyl positions.

- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective bromophenyl modifications .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack at specific sites .

Basic: What safety protocols are critical when handling brominated pyridazinones?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of bromine vapors.

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: How can crystallographic data resolve tautomeric forms of 5-hydroxypyridazinone derivatives?

Answer:

- Hydrogen Bond Analysis : XRD can identify tautomers by locating hydroxyl protons in hydrogen-bonding networks (e.g., O–H···O=C interactions).

- Difference Fourier Maps : Visualize electron density peaks to distinguish between enol and keto forms.

- Comparative Refinement : Test both tautomeric models in SHELXL and select the one with lower R-factors .

Data Contradiction: How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

Answer:

- Solubility Screening : Use standardized shake-flask methods with UV/Vis quantification.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends.

- Crystallinity Impact : Compare DSC/TGA data to assess how crystallinity affects solubility measurements .

Advanced: What are the challenges in scaling up pyridazinone synthesis for preclinical studies?

Answer:

- Reaction Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., Michael additions).

- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) for cost-effective scaling.

- Process Analytics : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.